R547, also known as Ro 4584820, is a diaminopyrimidine compound characterized by the molecular formula C18H21F2N5O4S and a molecular weight of approximately 441.45 g/mol. It is recognized as a potent and selective inhibitor of cyclin-dependent kinases (CDKs), specifically targeting CDK1, CDK2, and CDK4 with inhibition constants (Ki) in the low nanomolar range (2 nM for CDK1, 3 nM for CDK2, and 1 nM for CDK4) . R547 has shown significant potential in the treatment of various solid tumors due to its ability to inhibit tumor cell proliferation and induce cell cycle arrest .
R547 acts as a potent inhibitor of CDKs, a family of enzymes that play a critical role in cell cycle progression. These enzymes are often deregulated in cancer cells, leading to uncontrolled cell division. R547 binds to the ATP-binding pocket of CDKs, preventing them from binding to ATP, a crucial energy molecule needed for their activity. This effectively halts cell cycle progression and can lead to cancer cell death.
An X-ray crystallographic study confirmed the binding mode of R547 to CDK2, providing structural insights into its mechanism of action.
As R547 was a pre-clinical drug candidate, detailed safety information is not widely available. However, the presence of a sulfonyl group suggests potential for gastrointestinal irritation if ingested []. Additionally, as with most organic compounds, R547 may be flammable and should be handled with appropriate precautions in a laboratory setting.
R547 functions primarily through competitive inhibition of ATP binding to cyclin-dependent kinases. The compound effectively disrupts the phosphorylation processes that are critical for cell cycle progression. Specifically, it reduces the phosphorylation of the retinoblastoma protein at key sites, leading to cell cycle arrest at the G1 and G2 phases . This mechanism is crucial for its antitumor activity, as it hampers the proliferation of cancer cells.
R547 exhibits notable biological activity, particularly in its ability to inhibit the growth of various human tumor cell lines. In vitro studies have demonstrated that R547 has an IC50 value as low as 0.08 µM against the HCT116 colorectal cancer cell line . The compound has been shown to be effective across a wide range of tumor types, regardless of multidrug resistance status or p53 mutations, making it a promising candidate for cancer therapy .
In vivo studies have confirmed its efficacy in tumor xenograft models, where it significantly inhibited tumor growth by up to 95% without causing overt toxicity . This suggests that R547 could be a viable option for clinical applications in oncology.
The synthesis of R547 involves several steps typical for diaminopyrimidine derivatives. While specific synthetic routes are proprietary or not extensively detailed in public literature, it generally includes:
R547's primary application lies in oncology as an antitumor agent. Its selective inhibition of cyclin-dependent kinases positions it as a potential treatment for various solid tumors, including colorectal, lung, breast, and prostate cancers . Moreover, its ability to induce apoptosis and cell cycle arrest makes it a candidate for combination therapies with other anticancer agents.
Interaction studies have focused on R547's selectivity towards cyclin-dependent kinases compared to other kinases. It has been shown to be inactive against over 120 unrelated kinases, which underscores its specificity . This selectivity is advantageous in reducing off-target effects commonly associated with broader kinase inhibitors.
R547 shares similarities with several other compounds that act as cyclin-dependent kinase inhibitors. Here are some notable examples:
Compound Name | Molecular Formula | Selectivity | Notable Features |
---|---|---|---|
Palbociclib | C23H29N7O3 | CDK4/6 | Approved for breast cancer treatment; inhibits CDK6 more selectively. |
Ribociclib | C23H29N7O3 | CDK4/6 | Similar structure to Palbociclib; used in combination therapies for breast cancer. |
Abemaciclib | C23H29N7O3 | CDK4/6 | Approved for breast cancer; offers continuous dosing regimen advantages. |
R547 stands out due to its potent inhibition of CDK1 alongside CDK2 and CDK4, making it effective across various tumor types irrespective of resistance mechanisms . Its unique structural features contribute to its high selectivity and low toxicity profile compared to other compounds in the same class.
R547 functions as a potent and selective adenosine triphosphate-competitive inhibitor of cyclin dependent kinases [1] [2] [3]. The compound operates through a competitive inhibition mechanism, directly competing with adenosine triphosphate for binding to the nucleotide-binding site of cyclin dependent kinases [1] [2] [3]. This fundamental mechanism underlies the therapeutic potential of R547 as an anticancer agent by blocking the enzymatic activity essential for cell cycle progression.
The adenosine triphosphate-competitive nature of R547 is evidenced by its ability to bind within the adenosine triphosphate-binding pocket of cyclin dependent kinases with high affinity [1] [2] [3]. The compound effectively occupies the same binding site as the natural substrate adenosine triphosphate, thereby preventing the phosphorylation of downstream target proteins that are crucial for cell cycle advancement [1] [2] [3]. This mechanism is particularly effective because it directly targets the catalytic function of the kinase enzymes rather than allosteric sites.
The selectivity of R547 for cyclin dependent kinases over other kinase families is attributed to subtle structural differences in the adenosine triphosphate-binding pockets [1] [2] [3]. While the adenosine triphosphate-binding site is highly conserved across protein kinases, R547 demonstrates remarkable selectivity, showing inhibition constants greater than 5,000 nanomolar against a panel of more than 120 unrelated kinases [1] [2] [3]. This selectivity profile is crucial for therapeutic applications, as it minimizes potential off-target effects.
The binding kinetics of R547 follow classical competitive inhibition patterns, where the apparent Km for adenosine triphosphate increases proportionally with inhibitor concentration while the maximum velocity remains unchanged [1] [2] [3]. This kinetic profile confirms that R547 competes directly with adenosine triphosphate for the same binding site rather than binding to an allosteric site or forming a ternary complex.
The binding affinity of R547 for cyclin dependent kinases demonstrates exceptional potency with inhibition constants in the low nanomolar range [1] [2] [3] [4] [5] [6]. The compound exhibits differential binding affinities across the cyclin dependent kinase family, with particularly high affinity for the cell cycle-regulatory kinases CDK1, CDK2, and CDK4 [1] [2] [3] [4] [5] [6].
Cyclin Dependent Kinase | Ki (nanomolar) | Reference |
---|---|---|
CDK1/Cyclin B | 2 | [1] [2] [3] [4] [5] [6] |
CDK2/Cyclin E | 3 | [1] [2] [3] [4] [5] [6] |
CDK4/Cyclin D1 | 1 | [1] [2] [3] [4] [5] [6] |
CDK7/Cyclin H | 171 | [5] [6] |
GSK3α | 46 | [5] [6] |
GSK3β | 260 | [5] [6] |
The interaction between R547 and the CDK1/Cyclin B complex demonstrates high-affinity binding with an inhibition constant of 2 nanomolar [1] [2] [3] [4] [5] [6]. CDK1/Cyclin B represents the master regulator of the G2/M transition in the cell cycle, making this interaction particularly relevant for therapeutic applications targeting rapidly dividing cancer cells.
The binding affinity of R547 for CDK1/Cyclin B is attributed to optimal complementarity between the diaminopyrimidine scaffold and the adenosine triphosphate-binding pocket of CDK1 [1] [2] [3]. The compound forms multiple hydrogen bonds with conserved residues in the hinge region, including interactions with backbone atoms of residues equivalent to Glu81 and Leu83 in the CDK2 structure [7] [8]. These interactions provide the primary anchoring points for the inhibitor within the active site.
The 2,3-difluoro-6-methoxyphenyl moiety of R547 contributes significantly to the binding affinity through hydrophobic interactions with the adenine-binding pocket of CDK1 [7] [8]. The fluorine atoms provide favorable electrostatic interactions while maintaining the overall hydrophobic character necessary for tight binding within the largely hydrophobic adenine-binding region [7] [8].
The methylsulfonylpiperidine substituent extends toward the ribose-binding pocket, where it forms additional stabilizing interactions [7] [8]. This structural feature enhances the selectivity of R547 for cyclin dependent kinases by exploiting subtle differences in pocket geometry that are not present in other kinase families.
R547 exhibits a 3 nanomolar inhibition constant against the CDK2/Cyclin E complex, demonstrating potent inhibition of this critical S-phase regulatory kinase [1] [2] [3] [4] [5] [6]. The CDK2/Cyclin E complex controls the G1/S transition and is frequently dysregulated in cancer, making this target particularly relevant for therapeutic intervention.
X-ray crystallographic studies have revealed the detailed binding mode of R547 within the CDK2 active site at 1.66 Å resolution [7]. The structure demonstrates that R547 adopts an adenosine triphosphate-competitive binding mode, with the diaminopyrimidine core positioned to form hydrogen bonds with the hinge region residues Glu81 and Leu83 [7] [8]. These interactions are crucial for maintaining the proper orientation of the inhibitor within the active site.
The crystal structure reveals that R547 forms extensive van der Waals contacts with residues in the glycine-rich loop and hydrophobic interactions with Ala46 and Leu156 [7] [8]. These interactions contribute to the overall binding affinity and help explain the selectivity of R547 for cyclin dependent kinases over other kinase families.
Water-mediated interactions also play a role in the binding of R547 to CDK2, with conserved water molecules forming hydrogen bonds that extend the interaction network between the inhibitor and the protein [7] [8]. These water-mediated contacts provide additional stabilization and contribute to the overall binding affinity.
The interaction between R547 and CDK4/Cyclin D1 represents the highest affinity binding among the cyclin dependent kinases tested, with an inhibition constant of 1 nanomolar [1] [2] [3] [4] [5] [6]. CDK4/Cyclin D1 is responsible for progression through the G1 phase of the cell cycle and is frequently overexpressed in various cancer types, making this interaction particularly significant for therapeutic applications.
The enhanced binding affinity of R547 for CDK4/Cyclin D1 compared to other cyclin dependent kinases may be attributed to specific structural features of the CDK4 active site that provide optimal accommodation for the R547 scaffold [1] [2] [3]. The diaminopyrimidine core of R547 forms particularly favorable interactions with the hinge region of CDK4, potentially due to subtle differences in the positioning of key residues compared to CDK1 and CDK2.
The 1 nanomolar inhibition constant against CDK4/Cyclin D1 positions R547 as one of the most potent inhibitors of this kinase complex reported in the literature [1] [2] [3]. This high affinity is achieved through a combination of hydrogen bonding, hydrophobic interactions, and van der Waals contacts that together create a highly stable protein-inhibitor complex.
The selectivity of R547 for CDK4/Cyclin D1 over other kinases is particularly important given the role of CDK4 in normal cell cycle regulation in non-transformed cells. The high affinity binding ensures effective inhibition at therapeutically relevant concentrations while maintaining selectivity against other kinase families.
The structural analysis of cyclin dependent kinase-R547 complexes provides crucial insights into the molecular basis of inhibitor selectivity and potency [7] [8]. X-ray crystallographic studies have revealed detailed information about the binding mode, conformational changes, and specific interactions that govern the high-affinity binding of R547 to its target kinases.
Parameter | Value | Description | Reference |
---|---|---|---|
Resolution | 1.66 Å | High resolution structural determination | [7] |
R-factor | 0.18192 | Overall reliability factor | [7] |
Rwork | 0.180 | Working set R-factor | [7] |
Rfree | 0.225 | Free set R-factor for validation | [7] |
Space Group | P 21 21 21 | Orthorhombic crystal system | [7] |
Structure Solution Method | Molecular Replacement | Phasing method used | [7] |
Binding Mode | ATP-competitive | Competes with ATP for binding site | [1] [7] |
The crystal structure reveals that R547 binds in the adenosine triphosphate-binding pocket of CDK2 in a manner that mimics the natural substrate [7]. The compound occupies the adenine-binding site with its diaminopyrimidine core while extending into the ribose and phosphate-binding regions through its substituted phenyl and piperidine moieties [7].
Crystallographic analysis demonstrates that the binding of R547 does not induce major conformational changes in the CDK2 structure, suggesting that the inhibitor binding is primarily driven by shape complementarity rather than induced fit [7]. This observation is consistent with the competitive inhibition mechanism and supports the design strategy of creating adenosine triphosphate-mimetic inhibitors.
The binding site interactions between R547 and cyclin dependent kinases involve multiple types of non-covalent interactions that collectively contribute to the high-affinity binding and selectivity [7] [8]. Detailed analysis of these interactions provides insights into the molecular basis of inhibitor potency and selectivity.
Interaction Type | Target Residues | Binding Contribution | Reference |
---|---|---|---|
Hydrogen bonds | Glu81, Leu83 | Primary anchoring | [7] [8] |
Van der Waals contacts | Gly-rich loop residues | Stability and shape complementarity | [7] [8] |
Hydrophobic interactions | Ala46, Leu156 | Favorable binding energy | [7] [8] |
Hinge region binding | Cys106 backbone | ATP-competitive positioning | [7] [8] |
Water-mediated contacts | Conserved water molecules | Extended interaction network | [7] [8] |
The primary anchoring interactions involve hydrogen bonds between the diaminopyrimidine core of R547 and backbone atoms of hinge region residues Glu81 and Leu83 [7] [8]. These interactions are analogous to those formed by the adenine ring of adenosine triphosphate and are essential for maintaining the proper orientation of the inhibitor within the active site.
Van der Waals contacts with residues in the glycine-rich loop provide additional stabilization and contribute to the overall binding affinity [7] [8]. These contacts help to position the inhibitor correctly within the active site and contribute to the selectivity by exploiting subtle differences in loop conformations between different kinase families.
Hydrophobic interactions between the aromatic portions of R547 and hydrophobic residues such as Ala46 and Leu156 contribute significant binding energy [7] [8]. These interactions are particularly important for selectivity, as the hydrophobic environment of the adenine-binding pocket varies subtly between different kinase families.
The conformational changes induced by R547 binding are minimal, consistent with the compound's design as an adenosine triphosphate-competitive inhibitor [7] [8]. The lack of significant conformational changes suggests that the inhibitor binding is primarily enthalpically driven through direct interactions rather than entropically driven through induced fit mechanisms.